1-(Benzyloxy)-4-fluorobenzene 1-(Benzyloxy)-4-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 370-78-5
VCID: VC2002255
InChI: InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)F
Molecular Formula: C13H11FO
Molecular Weight: 202.22 g/mol

1-(Benzyloxy)-4-fluorobenzene

CAS No.: 370-78-5

Cat. No.: VC2002255

Molecular Formula: C13H11FO

Molecular Weight: 202.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-4-fluorobenzene - 370-78-5

Specification

CAS No. 370-78-5
Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
IUPAC Name 1-fluoro-4-phenylmethoxybenzene
Standard InChI InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Standard InChI Key GOJNJAKUQZLPPP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)F
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

1-(Benzyloxy)-4-fluorobenzene (CAS: 370-78-5) consists of a benzene ring with a benzyloxy group (-OCH₂C₆H₅) at position 1 and a fluorine atom at position 4. The compound has the molecular formula C₁₃H₁₁FO and a molecular weight of 202.22 g/mol . Its structure combines the electronic effects of both the electron-donating benzyloxy substituent and the electron-withdrawing fluorine atom, creating distinctive chemical reactivity.

Physicochemical Properties

The compound exists as a solid at room temperature with a melting point of 54-56°C . Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-4-fluorobenzene

PropertyValue
IUPAC Name1-fluoro-4-phenylmethoxybenzene
CAS Registry Number370-78-5
Molecular FormulaC₁₃H₁₁FO
Molecular Weight202.22 g/mol
Density1.133±0.06 g/cm³ (Predicted)
Melting Point54-56°C
Boiling Point301.0±17.0°C (Predicted)
Physical AppearanceSolid
Storage Condition2-8°C

Data sources: PubChem and ChemBK

Structural Identifiers

For research and database purposes, 1-(Benzyloxy)-4-fluorobenzene can be identified using several structural notation systems as shown in Table 2.

Table 2: Structural Identifiers for 1-(Benzyloxy)-4-fluorobenzene

Identifier TypeValue
InChIInChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyGOJNJAKUQZLPPP-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)F
European Community (EC) Number671-076-6
DSSTox Substance IDDTXSID10371071

Data source: PubChem

Synthesis Methods

Several approaches exist for synthesizing 1-(Benzyloxy)-4-fluorobenzene, each with distinct advantages depending on scale requirements and available starting materials.

Williamson Ether Synthesis

The most common preparation method involves a Williamson ether synthesis using 4-fluorophenol and benzyl bromide in the presence of a base . This reaction proceeds via an SN2 mechanism:

  • Deprotonation of 4-fluorophenol with a base (typically K₂CO₃ or NaOH)

  • Nucleophilic attack of the resulting phenoxide on benzyl bromide

  • Formation of the ether linkage with elimination of bromide

The reaction is typically conducted in polar aprotic solvents such as acetone or DMF at elevated temperatures to ensure complete conversion.

Radiochemical Synthesis Applications

1-(Benzyloxy)-4-fluorobenzene serves as an important intermediate in radiochemical synthesis, particularly in the preparation of positron emission tomography (PET) tracers. For example, in the synthesis of no-carrier-added 4-[¹⁸F]fluorophenol, the compound appears as a key precursor .

The radiochemical synthesis involves:

  • Preparation of 4-benzyloxyphenyl-(2-thienyl)iodonium bromide

  • Nucleophilic ¹⁸F-fluorination to produce 4-benzyloxy-[¹⁸F]fluorobenzene

  • Subsequent debenzylation to yield 4-[¹⁸F]fluorophenol

This pathway achieved radiochemical yields of 34-36% within 40 minutes, demonstrating the utility of benzyloxy fluorobenzene derivatives in radiopharmaceutical production .

Alternative Synthetic Routes

Other reported methods for synthesizing 1-(Benzyloxy)-4-fluorobenzene include:

  • Nucleophilic aromatic substitution of 1,4-difluorobenzene with benzyl alcohol under basic conditions

  • Cross-coupling reactions using appropriate boronic acid derivatives

  • Fluorination of 1-(benzyloxy)benzene using appropriate fluorinating agents

Comparative Analysis with Related Compounds

The properties and reactivity of 1-(Benzyloxy)-4-fluorobenzene can be better understood by comparing it with structurally related compounds. Table 3 presents a comparative analysis.

Table 3: Comparison of 1-(Benzyloxy)-4-fluorobenzene with Related Compounds

CompoundMolecular FormulaStructural DifferencesKey Property Distinctions
FluorobenzeneC₆H₅FLacks benzyloxy groupLower melting point (-44°C); less polar; boiling point 84-85°C
1-(Benzyloxy)-4-bromo-2-fluorobenzeneC₁₃H₁₀BrFOAdditional bromine at position 2Higher molecular weight (281.12 g/mol); increased reactivity in coupling reactions
2-(Benzyloxy)-4-bromo-1-fluorobenzeneC₁₃H₁₀BrFOBenzyloxy at position 2; bromine at position 4; fluorine at position 1Different electronic distribution; altered reactivity patterns
1-(Benzyloxy)-4-fluoro-2-methylbenzeneC₁₄H₁₃FOAdditional methyl group at position 2Higher molecular weight (216.25 g/mol); increased steric hindrance
1-(Benzyloxy)-2,4-difluorobenzeneC₁₃H₁₀F₂OAdditional fluorine at position 2Enhanced electron withdrawal; altered electronic properties

Chemical Reactivity

The reactivity of 1-(Benzyloxy)-4-fluorobenzene is influenced by both the electron-donating benzyloxy group and the electron-withdrawing fluorine atom.

Benzyl Ether Functionality

The benzyloxy group in 1-(Benzyloxy)-4-fluorobenzene can undergo:

  • Hydrogenolysis: Cleavage under hydrogen atmosphere with palladium catalysts to yield 4-fluorophenol

  • Oxidative cleavage under appropriate conditions

  • Lewis acid-mediated debenzylation

This reactivity profile makes it valuable as a protecting group in multi-step syntheses, particularly in radiochemistry where the benzyl group can be selectively removed after introducing the fluorine atom .

Applications in Scientific Research

1-(Benzyloxy)-4-fluorobenzene has found applications across multiple scientific disciplines.

Radiopharmaceutical Development

One of the most significant applications of 1-(Benzyloxy)-4-fluorobenzene is in radiopharmaceutical chemistry. The compound serves as a versatile synthon for developing PET imaging agents containing the 4-[¹⁸F]fluorophenoxy moiety . Research has demonstrated that:

  • The benzyloxy protecting group allows for selective fluorination

  • Subsequent deprotection produces 4-[¹⁸F]fluorophenol in good radiochemical yields (34-36%)

  • The resulting radiochemically labeled compound can be further functionalized for specific targeting applications

Importantly, the synthetic route using 1-(Benzyloxy)-4-fluorobenzene provides 4-[¹⁸F]fluorophenol in anhydrous methanol solution, facilitating subsequent coupling reactions with moisture-sensitive molecules .

Synthetic Organic Chemistry

In synthetic chemistry, 1-(Benzyloxy)-4-fluorobenzene serves as:

  • A building block for constructing more complex molecular architectures

  • An intermediate in the synthesis of pharmaceuticals and agrochemicals

  • A model compound for studying the electronic effects of mixed substituents on aromatic rings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator